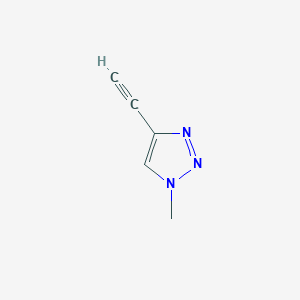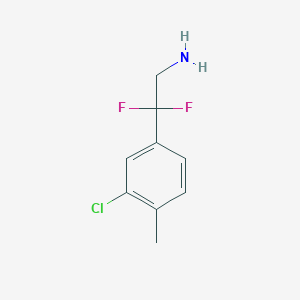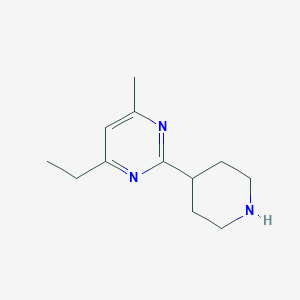
4-Ethyl-6-methyl-2-(piperidin-4-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-6-methyl-2-(piperidin-4-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and piperidine moieties Pyrimidine is a six-membered ring with two nitrogen atoms at positions 1 and 3, while piperidine is a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-methyl-2-(piperidin-4-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-6-methyl-2-(piperidin-4-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Piperidine derivatives, nucleophiles, solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Ethyl-6-methyl-2-(piperidin-4-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-6-methyl-2-(piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethyl-6-methyl-2-(piperidin-4-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Ethyl-6-methyl-2-(piperidin-4-yl)pyrazine: Contains a pyrazine ring instead of a pyrimidine ring.
4-Ethyl-6-methyl-2-(piperidin-4-yl)quinoline: Features a quinoline ring instead of a pyrimidine ring.
Uniqueness
4-Ethyl-6-methyl-2-(piperidin-4-yl)pyrimidine is unique due to its specific combination of pyrimidine and piperidine moieties, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H19N3 |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
4-ethyl-6-methyl-2-piperidin-4-ylpyrimidine |
InChI |
InChI=1S/C12H19N3/c1-3-11-8-9(2)14-12(15-11)10-4-6-13-7-5-10/h8,10,13H,3-7H2,1-2H3 |
Clave InChI |
MBHZXDDYZMZROG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=NC(=C1)C)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


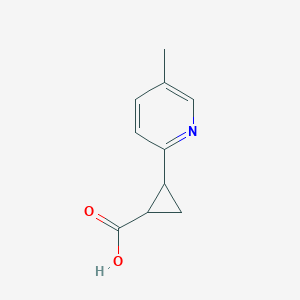
![1-[(1R)-1-azidoethyl]-4-methylbenzene](/img/structure/B13585027.png)
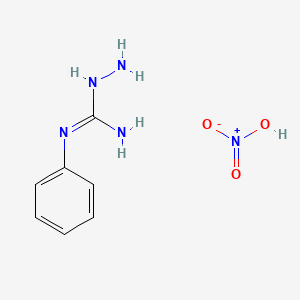
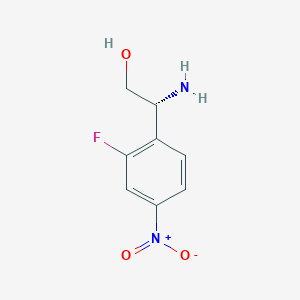

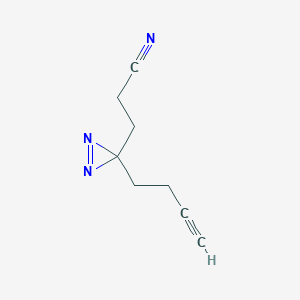
![1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B13585039.png)

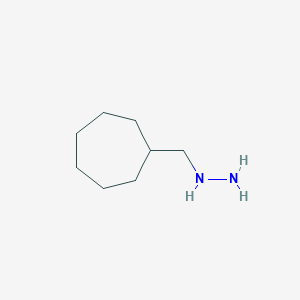
![rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid](/img/structure/B13585057.png)

